4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
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Description
4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
A comprehensive review of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) includes the synthesis and characterization of similar complex compounds. These compounds have shown a wide range of properties including spectroscopic properties, structures, magnetic properties, as well as biological and electrochemical activity. This review may help identify potential research areas for compounds with similar structures, such as 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, by highlighting gaps in current knowledge and suggesting areas of potential interest (Boča, Jameson, & Linert, 2011).
Biological Activity and Drug Development
The modification of isoniazid (INH) structures, including derivatives similar in complexity to the compound of interest, demonstrated significant anti-tubercular activity against various strains of mycobacteria. This indicates that structural analogs of this compound could possess valuable biological activities and suggests potential avenues for drug development and therapeutic applications (Asif, 2014).
Catalysis and Asymmetric Synthesis
The use of chiral sulfinamides, including tert-butanesulfinamide, in the synthesis of N-heterocycles, presents an area of significant interest for compounds with similar structural features. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, indicating the potential for this compound and its analogs in catalysis and asymmetric synthesis (Philip, Radhika, Saranya, & Anilkumar, 2020).
Antimalarial Drug Design
Exploration of Plasmodium falciparum autophagy-related proteins as potential drug targets revealed 2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl) benzamide as a potent inhibitor, suggesting a related structure could be of interest in the development of novel antimalarial therapies. This highlights the potential of this compound in contributing to the discovery of new antimalarial compounds (Usman, Salman, Ibrahim, Furukawa, & Yamasaki, 2023).
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-3-4-13-24(2)29(26,27)16-10-8-15(9-11-16)19(25)23-20-22-18(14-28-20)17-7-5-6-12-21-17/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMLIUITGDBDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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